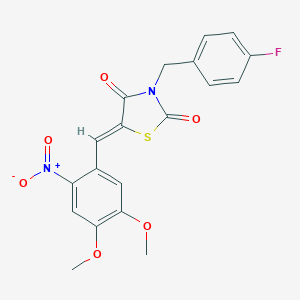![molecular formula C27H23N3O3 B302258 N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302258.png)
N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide is a novel compound that has recently gained attention in the scientific research community. This compound has shown potential in various scientific research applications, including cancer treatment and drug delivery systems.
Mecanismo De Acción
The mechanism of action of N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cell growth and division. Additionally, it can induce the production of reactive oxygen species, which can cause damage to cancer cells and induce apoptosis.
Biochemical and physiological effects:
N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the activity of the immune system. Additionally, it has shown potential as a drug delivery system, as it can encapsulate drugs and deliver them to specific cells or tissues in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potential in cancer treatment and drug delivery systems. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using this compound in lab experiments is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide. One direction is to further investigate the mechanism of action of this compound and its potential in cancer treatment. Additionally, researchers can explore the use of this compound in drug delivery systems and its potential in treating other diseases. Another direction is to investigate the toxicity of this compound and develop strategies to reduce its toxicity while maintaining its efficacy. Finally, researchers can explore the use of this compound in combination with other drugs or therapies to enhance its effectiveness.
In conclusion, N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide is a novel compound that has shown potential in various scientific research applications, including cancer treatment and drug delivery systems. While there are limitations to its use in lab experiments, the potential benefits of this compound make it a promising area of research. Further investigation into the mechanism of action, toxicity, and potential applications of this compound is needed to fully understand its potential in scientific research.
Métodos De Síntesis
The synthesis of N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide is a multi-step process that involves the reaction of various chemical reagents. The detailed synthesis method is beyond the scope of this paper; however, it is important to note that the synthesis of this compound requires technical expertise and careful handling of the reagents.
Aplicaciones Científicas De Investigación
N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has shown potential in various scientific research applications. One of the most promising applications is in cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells. Additionally, this compound has shown potential as a drug delivery system. It can be used to encapsulate drugs and deliver them to specific cells or tissues in the body.
Propiedades
Nombre del producto |
N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Fórmula molecular |
C27H23N3O3 |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
N-[(E)-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H23N3O3/c1-17-14-20(18(2)30(17)21-9-11-22(32-3)12-10-21)16-28-29-27(31)26-15-24-23-7-5-4-6-19(23)8-13-25(24)33-26/h4-16H,1-3H3,(H,29,31)/b28-16+ |
Clave InChI |
MGWVVOXEDOCTIH-LQKURTRISA-N |
SMILES isomérico |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
SMILES canónico |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




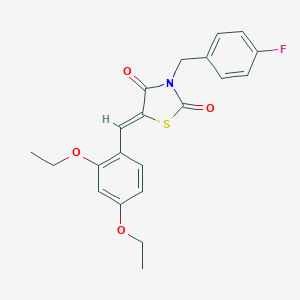
![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302179.png)
![2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302180.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302181.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302183.png)
![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302185.png)
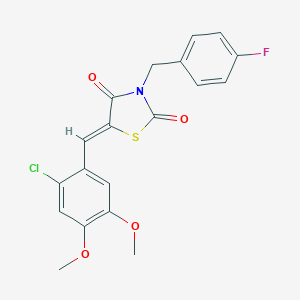
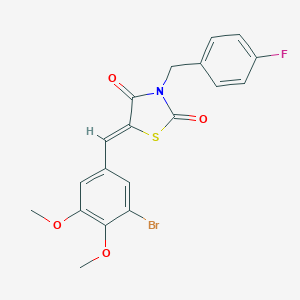
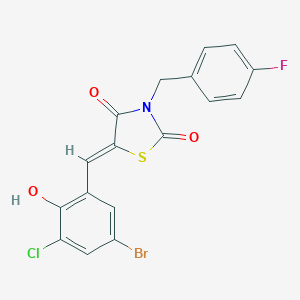
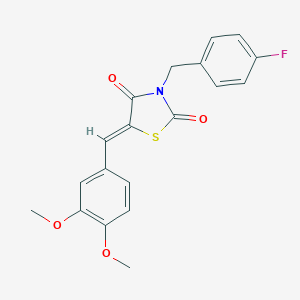
![(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302191.png)
